1-(4-Phenylcyclohex-1-enyl)pyrrolidine
Description
1-(4-Phenylcyclohex-1-enyl)pyrrolidine is a pyrrolidine derivative featuring a cyclohexene ring substituted with a phenyl group at the 4-position.
Properties
CAS No. |
28125-94-2 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-(4-phenylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C16H21N/c1-2-6-14(7-3-1)15-8-10-16(11-9-15)17-12-4-5-13-17/h1-3,6-7,10,15H,4-5,8-9,11-13H2 |
InChI Key |
HQQSDGOHMXJXCY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CCC(CC2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C2=CCC(CC2)C3=CC=CC=C3 |
Synonyms |
1-(4-phenyl-cyclohex-1-enyl)-pyrrolidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Pyrrolidine Derivatives
Key Structural Insights :
- Substituent position (e.g., 4- vs. 1-phenyl) and ring saturation (cyclohexene vs. cyclohexane) critically modulate pharmacological profiles. For example, PCPy’s cyclohexane-linked phenyl group is associated with hallucinogenic activity, while unsaturated analogs (e.g., 4-phenylcyclohexene) may exhibit distinct ion channel interactions .
Table 2: Ion Channel Inhibition by Pyrrolidine Derivatives
| Compound | Target Channel | IC₅₀ (µM) | Efficacy (Inhibition %) | Notes |
|---|---|---|---|---|
| 1-(Octadeca-trienoyl)pyrrolidine (5b/6b) | hKCNK3 | 19 ± 2.1 | ~80% at 100 µM | Potent, reversible inhibition |
| Brachyamide A (4b) | hKCNK3 | 32 ± 11 | ~70% at 100 µM | Partial inhibition |
| Piperyline (1b) | hKCNK3 | Not reported | ~50% at 1 mM | Weak activity |
Key Findings :
- Pyrrolidine derivatives with long unsaturated acyl chains (e.g., 5b/6b) exhibit the strongest KCNK3 inhibition, suggesting hydrophobicity and chain length are critical for potency .
- Phenyl-substituted analogs (e.g., brachyamide A) show moderate activity, while the target compound’s 4-phenylcyclohexene group may enhance steric hindrance or alter binding kinetics compared to acylated derivatives.
Psychoactive vs. Sensory-Active Analogues
- Phencyclidine Analogs (e.g., PCPy): Schedule I controlled substances with hallucinogenic effects due to NMDA receptor antagonism .
- Sensory-Active Derivatives: Compounds like 1-(octadeca-trienoyl)pyrrolidine elicit pungent/tingling sensations via TRP and KCNK channel modulation . The target compound’s lack of acyl groups may limit similar sensory effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
